molecular formula C8H6ClNO B021075 5-Chloro-2-methylphenyl isocyanate CAS No. 40411-27-6

5-Chloro-2-methylphenyl isocyanate

Cat. No. B021075
CAS RN: 40411-27-6
M. Wt: 167.59 g/mol
InChI Key: XEMUTFNBAICJEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the use of diisocyanates, as seen in the preparation of novel optically active polyamides derived from aromatic diacid monomers and different diisocyanates, including aromatic ones like 4,4′-methylenebis(phenyl isocyanate) under microwave-assisted conditions (Mallakpour & Taghavi, 2008). This illustrates the potential methods for synthesizing derivatives or related compounds involving chloro-methylphenyl isocyanate.

Molecular Structure Analysis

The vibrational spectra, including Raman and infrared spectra, of related chloro-methylphenyl isocyanates have been thoroughly analyzed. Studies have used ab initio and density functional theory calculations to understand the energies, optimized geometrical parameters, and vibrational frequencies, providing deep insights into the molecular structure of these compounds (Doddamani et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving isocyanates are pivotal for the synthesis of various functional materials. For instance, reactions of chlorocarbonyl isocyanate with aminopyrazoles and active methylene nitriles lead to novel compounds, demonstrating the reactivity of isocyanate compounds under different conditions and their utility in synthesizing a diverse range of chemical entities (Elgemeie et al., 2001).

Physical Properties Analysis

The physical properties of isocyanate compounds can vary widely depending on their specific structural characteristics. Investigations into optically active phenyl isocyanate derivatives have shown significant optical activity and solubility in organic solvents, indicating the potential for diverse applications in materials science and optical technologies (Hino et al., 2000).

Chemical Properties Analysis

The chemical properties of isocyanates, including reactivity and stability, play a crucial role in their applications. Studies focusing on the reactions of isocyanates with various reagents have led to the synthesis of complex molecules, showcasing the versatility of isocyanates in organic synthesis (Boyarskaya et al., 2015). These studies provide valuable insights into the chemical behavior of chloro-methylphenyl isocyanates and their potential utility in developing new materials and pharmaceuticals.

Scientific Research Applications

  • Synthesis of Amino-Substituted Compounds : Chloro isocyanates react with tertiary carboxamides or acylimines in the presence of Lewis acids to give amino-substituted 2-azaallenium salts under mild conditions (Al-Talib et al., 1985).

  • Formation of Protein Adducts : 4-Methylphenyl isocyanate can form protein adducts, serving as dosimeters for environmental exposure levels and potentially causing lung sensitization and asthma (Sabbioni et al., 1997).

  • Creation of Various Compounds : The compound can be converted into substituted imidazolidinones, open-chained ureas, and cyanation products through reactions with isocyanates, isothiocyanates, and chlorosulfonyl isocyanate (Martín, 1991).

  • Quantitation of Protein Adducts : Methods have been developed for quantitating arylisocyanate protein adducts in biological samples, aiding in sensitization tests for low-level exposures (Sabbioni et al., 1997).

  • Thermally Induced Helix-Helix Transition : Poly(phenyl isocyanate)s bearing an optically active alkoxyl group show a thermally induced helix-helix transition, with some undergoing reversible transitions in different solvents (Hino et al., 2000).

  • Biomonitoring Tool for Toluenediisocyanate Exposure : Adducts with amino acids can be used as biomonitoring tools for toluenediisocyanate exposure, helping in diagnosing sensitization reactions and asthma (Sabbioni et al., 2001).

  • Potential Health Hazards : Isocyanates used in polyurethane production are potentially mutagenic and carcinogenic, representing a health hazard in work environments (Andersen et al., 1980).

  • Synthesis of Polyurethanes : The compound can be used in the synthesis of various polyurethanes and related materials, demonstrating its versatility in polymer chemistry.

Safety And Hazards

5-Chloro-2-methylphenyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the product in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation .

properties

IUPAC Name

4-chloro-2-isocyanato-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMUTFNBAICJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377805
Record name 5-Chloro-2-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methylphenyl isocyanate

CAS RN

40411-27-6
Record name 5-Chloro-2-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-methylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SB Doddamani, A Ramoji, J Yenagi… - Spectrochimica Acta Part …, 2007 - Elsevier
… Molecular structure of 3-chloro, 4-chloro and 5-chloro-2-methylphenyl isocyanate H 15 … (cm −1 ) with assignments for 5-chloro-2-methylphenyl isocyanate for 6-311G * basis set …
Number of citations: 25 www.sciencedirect.com
S Prebihalo, A Brockman, J Cochran… - … of Chromatography A, 2015 - Elsevier
… -2-methylphenyl isocyanate, 4-chloro-2-methylphenyl isocyanate, 2-chloro-6-methylphenyl isocyanate, 4-chloro-3-methylphenyl isocyanate and 5-chloro-2-methylphenyl isocyanate (…
Number of citations: 56 www.sciencedirect.com
Y Lin, J Zhou, J Tang, W Tang - researchgate.net
… -methyl- phenylcarbamoylated β-cyclodextrin, per-5-chloro-2-methylphenylcarbamoylated β-cyclodextrin was prepared from commercially available 5-chloro-2-methylphenyl isocyanate …
Number of citations: 0 www.researchgate.net
VG DeVries, JD Bloom, MD Dutia… - Journal of medicinal …, 1989 - ACS Publications
Supplementary Material Available: Lists of intramolecular bond distances and bond angles, involving the non-hydrogen atoms (Tables I and II), hydrogen atomic coordinates with …
Number of citations: 48 pubs.acs.org
Y Lin, J Zhou, J Tang, W Tang - Journal of Chromatography A, 2015 - Elsevier
… Reagents including β-CD, 4-chloro-3-methylaniline and 5-chloro-2-methylphenyl isocyanate were purchased from Energy Chemical (Shanghai, China). Kromasil spherical silica gel (5 …
Number of citations: 36 www.sciencedirect.com
ES BURSTEIN - ic.gc.ca
La présente invention se rapporte à l'utilisation de N-desméthylclozapine (NDMC) et de composés associés pour traiter une multitudes de maladies neuropsychiatriques, y compris la …
Number of citations: 2 www.ic.gc.ca
TJF Nieland, JT Shaw, FA Jaipuri, Z Maliga… - Journal of lipid …, 2007 - ASBMB
Treatment of atherosclerotic disease often focuses on reducing plasma LDL-cholesterol or increasing plasma HDL-cholesterol. We examined in vitro the effects on HDL receptor […
Number of citations: 26 www.jlr.org

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